(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is a chiral amino alcohol characterized by a hydroxyphenyl substituent at the C1 position and a hydroxyl group at C2.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1R,2R)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1 |
InChI Key |
JXKFVSLCCUBGIK-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1O)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of fine chemicals and as a precursor for various functional materials. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Stereochemistry Impact: Enantiomers of amino alcohols exhibit divergent receptor affinities. For example, (2R,S)-methoxy-indolyl derivatives show higher β₁-adrenoceptor binding than α-adrenoceptors, suggesting stereochemistry modulates selectivity .
- Bioreduction methods offer enantioselective advantages but require optimization for polar substrates .
Biological Activity
(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is a chiral amino alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group on the phenyl ring and an amino group, which are crucial for its interactions with biological systems.
- Molecular Formula : C9H13NO2
- Molecular Weight : Approximately 167.21 g/mol
- Structure : The compound possesses a stereocenter, which contributes to its specific biological activities.
The biological activity of (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and neurotransmitter receptors. The presence of hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and influence neurotransmission pathways.
Biological Activities
Research indicates that (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially influencing mood and cognitive functions by interacting with neurotransmitter systems similar to catecholamines.
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, providing protection against oxidative stress in cells. This property is vital for preventing cellular damage in various diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL:
- Neurotransmitter Interaction : Research has shown that the compound can mimic neurotransmitters, suggesting its potential role in treating mood disorders. Its structural similarity to norepinephrine indicates it may engage in similar receptor interactions.
- Antioxidant Studies : In vitro assays have demonstrated that (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL exhibits significant antioxidant activity. It was effective in scavenging free radicals and reducing oxidative stress markers in cellular models .
- Pharmacological Applications : The compound has been explored as a precursor in synthesizing pharmaceuticals due to its ability to participate in various chemical reactions, enhancing its utility in drug development.
Comparative Analysis
To better understand the unique properties of (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL, a comparative analysis with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1R,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL | C9H13NO2 | Hydroxyl group at para position; potential for similar activity |
| (S)-(-)-Norepinephrine | C8H11NO3 | Additional hydroxyl group; different pharmacological profile |
| (S)-(+)-Dopamine | C8H11NO2 | Lacks propanol chain; distinct biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
